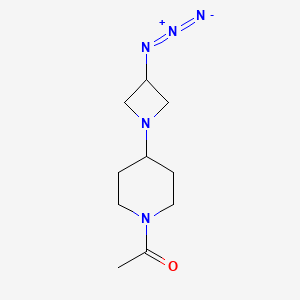
1-(4-(3-Azidoazetidin-1-yl)piperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
“1-(4-(3-Azidoazetidin-1-yl)piperidin-1-yl)ethan-1-one” is a compound that seems to be related to the piperidine and azetidine families . Piperidines are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, which are closely related to the compound , are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .
Chemical Reactions Analysis
The chemical reactions involving piperidones have been studied extensively. They possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties . The compounds bearing the piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .
Applications De Recherche Scientifique
Synthesis and Characterization
1-(4-(3-Azidoazetidin-1-yl)piperidin-1-yl)ethan-1-one serves as a precursor in the synthesis of various piperidine derivatives, demonstrating its versatility in chemical synthesis. For instance, it has been used in the synthesis of compounds with potential pharmacological properties through click chemistry approaches, leading to products characterized by techniques such as IR, NMR, and MS studies, highlighting its role in the development of new molecules for biological applications (Govindhan et al., 2017).
Antibacterial Activity
Compounds derived from 1-(4-(3-Azidoazetidin-1-yl)piperidin-1-yl)ethan-1-one have shown promise in antimicrobial activities. Research into piperidine-containing pyrimidine imines and thiazolidinones, synthesized through microwave-assisted methods, revealed significant antibacterial properties, demonstrating the compound's utility in creating new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Drug Discovery Building Blocks
The structural modification and synthesis of piperidine analogues, such as 3-((hetera)cyclobutyl)azetidines, have showcased the compound's potential as advanced building blocks in drug discovery. These analogues offer increased size and conformational flexibility compared to traditional heterocycles, potentially enhancing the pharmacokinetic profiles of new drug candidates (Feskov et al., 2019).
Enzyme Inhibition Properties
The exploration of novel azinane triazole-based derivatives, synthesized from azetidin-2-ones, for their enzyme inhibition properties against key enzymes related to Alzheimer’s disease and diabetes mellitus, emphasizes the importance of 1-(4-(3-Azidoazetidin-1-yl)piperidin-1-yl)ethan-1-one derivatives in medicinal chemistry. These studies suggest potential therapeutic applications in treating these diseases through enzyme inhibition (Asif et al., 2022).
Orientations Futures
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . This suggests that “1-(4-(3-Azidoazetidin-1-yl)piperidin-1-yl)ethan-1-one” and related compounds could have potential applications in these areas in the future.
Propriétés
IUPAC Name |
1-[4-(3-azidoazetidin-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-8(16)14-4-2-10(3-5-14)15-6-9(7-15)12-13-11/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNXWVYOPVXJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(piperidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488766.png)
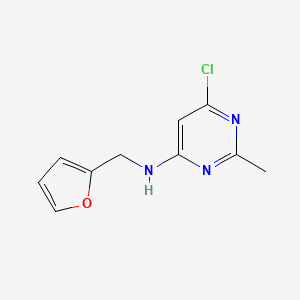
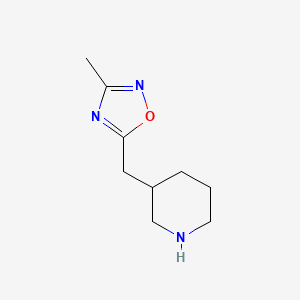
![{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1488769.png)
![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)
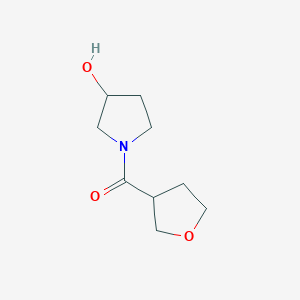
![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)
![N-[(piperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1488777.png)
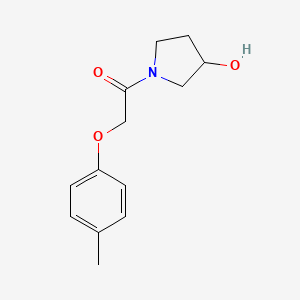
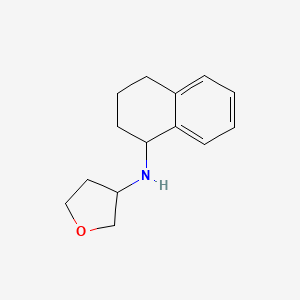
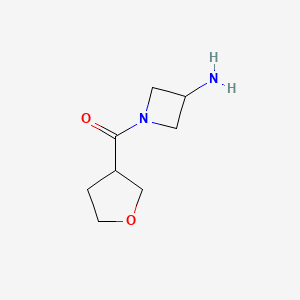
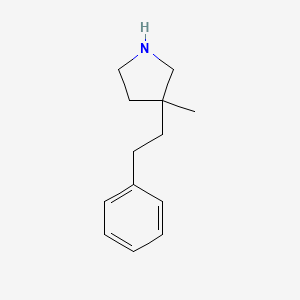
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488788.png)